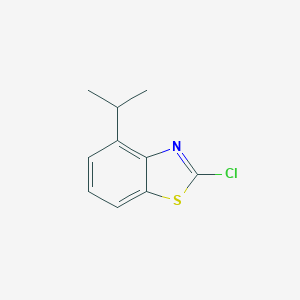

2-Chloro-4-isopropyl-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

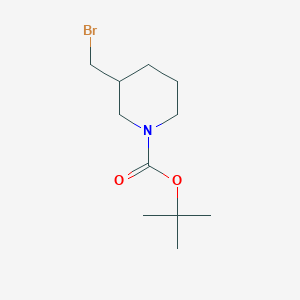

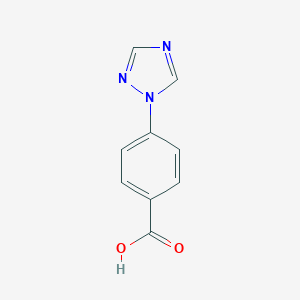

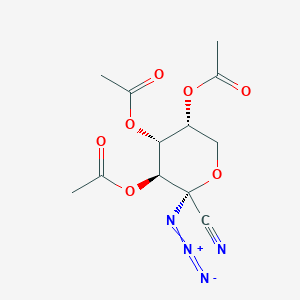

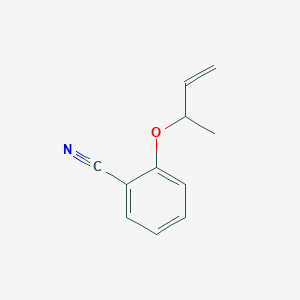

2-Chloro-4-isopropyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the second position and an isopropyl group at the fourth position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit inhibitory activity against various enzymes and receptors . For instance, some benzothiazole derivatives have shown inhibitory activity against the enzyme cyclooxygenase (COX), which plays a crucial role in inflammation .

Mode of Action

Benzothiazole derivatives have been found to interact with their targets, leading to changes in cellular processes . For example, some benzothiazole derivatives have been found to inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory mediators .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of the cox pathway, leading to anti-inflammatory effects . Additionally, benzothiazole derivatives have been involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Benzothiazole derivatives have been found to exhibit various biological activities, including anti-inflammatory and anti-tubercular effects . These effects are likely a result of the compound’s interaction with its targets and its influence on biochemical pathways.

生化学分析

Biochemical Properties

Benzothiazole derivatives have been found to exhibit significant pharmacological activities, including anti-tubercular properties . They interact with various enzymes and proteins, such as DprE1, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Cellular Effects

Benzothiazole derivatives have been reported to inhibit the proliferation of various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-isopropyl-1,3-benzothiazole at different dosages in animal models have not been reported. Benzothiazole derivatives have been evaluated for their anti-tubercular activity in vitro and in vivo .

Metabolic Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Transport and Distribution

Benzothiazole derivatives have been shown to exhibit noticeably greater cellular uptake ratio in different breast cancer cell lines .

Subcellular Localization

Benzothiazole derivatives have been shown to exhibit noticeably greater cellular uptake ratio in different breast cancer cell lines .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropyl-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with chloroacetone under acidic conditions, followed by chlorination and isopropylation steps. The reaction conditions often include:

Cyclization: 2-aminothiophenol reacts with chloroacetone in the presence of hydrochloric acid to form the benzothiazole ring.

Chlorination: The resulting compound is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Isopropylation: Finally, the chlorinated intermediate undergoes isopropylation using isopropyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production. The use of automated systems and real-time monitoring helps in maintaining consistent quality.

化学反応の分析

Types of Reactions

2-Chloro-4-isopropyl-1,3-benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the benzothiazole ring can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane).

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

Substitution: Formation of

特性

IUPAC Name |

2-chloro-4-propan-2-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNS/c1-6(2)7-4-3-5-8-9(7)12-10(11)13-8/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNWYJCSPFDJHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403028 |

Source

|

| Record name | 2-chloro-4-isopropyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-55-4 |

Source

|

| Record name | 2-chloro-4-isopropyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)

![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)